molecular formula C10H13N3 B13992192 1-Propyl-1H-indazol-5-amine

1-Propyl-1H-indazol-5-amine

Cat. No.: B13992192
M. Wt: 175.23 g/mol
InChI Key: CLFUXOBKUHBHHN-UHFFFAOYSA-N
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Description

1-Propyl-1H-indazol-5-amine is a heterocyclic compound belonging to the indazole family. Indazoles are known for their diverse biological activities and are commonly used in medicinal chemistry. This compound features a propyl group attached to the nitrogen atom at position 1 and an amine group at position 5 of the indazole ring. Its unique structure makes it a valuable candidate for various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Propyl-1H-indazol-5-amine can be synthesized through several methods. One common approach involves the cyclization of 2-azidobenzaldehydes with amines under reductive conditions. Another method includes the transition metal-catalyzed reactions, such as Cu(OAc)2-catalyzed N-N bond formation using oxygen as the terminal oxidant . These reactions typically occur in solvents like DMSO under an oxygen atmosphere, yielding good to excellent results.

Industrial Production Methods: Industrial production of this compound often employs metal-catalyzed synthesis due to its efficiency and high yield. The use of catalysts like Cu(OAc)2 and solvents such as DMSO ensures minimal byproduct formation and optimal reaction conditions .

Chemical Reactions Analysis

Types of Reactions: 1-Propyl-1H-indazol-5-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or other oxidizing agents.

    Reduction: Reduction reactions can be performed using agents like sodium borohydride.

    Substitution: The amine group at position 5 can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide in an aqueous medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Halogenated compounds in the presence of a base.

Major Products:

    Oxidation: Formation of corresponding nitroso or nitro derivatives.

    Reduction: Formation of reduced amine derivatives.

    Substitution: Formation of substituted indazole derivatives.

Scientific Research Applications

1-Propyl-1H-indazol-5-amine has a wide range of applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.

    Biology: Studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

    Medicine: Investigated for its anticancer, anti-inflammatory, and antimicrobial properties.

    Industry: Utilized in the development of new materials and as a precursor in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of 1-Propyl-1H-indazol-5-amine involves its interaction with specific molecular targets. It can act as an enzyme inhibitor by binding to the active site of enzymes, thereby blocking their activity. The compound may also interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions .

Comparison with Similar Compounds

Uniqueness: this compound stands out due to its specific substitution pattern, which imparts unique chemical and biological properties. Its propyl group enhances its lipophilicity, potentially improving its bioavailability and interaction with biological targets.

Properties

Molecular Formula

C10H13N3

Molecular Weight

175.23 g/mol

IUPAC Name

1-propylindazol-5-amine

InChI

InChI=1S/C10H13N3/c1-2-5-13-10-4-3-9(11)6-8(10)7-12-13/h3-4,6-7H,2,5,11H2,1H3

InChI Key

CLFUXOBKUHBHHN-UHFFFAOYSA-N

Canonical SMILES

CCCN1C2=C(C=C(C=C2)N)C=N1

Origin of Product

United States

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